4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
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Description
4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, also known as CTCA, is a synthetic compound that has been studied for a variety of applications in scientific research. CTCA is a cyclic carboxylic acid that has a chlorine atom attached to its cyclohexenyl ring. It has been studied for its potential use in drug discovery, biochemistry, and physiology, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Antiviral Research
The thiazolyl moiety of this compound has been investigated for its potential as an antiviral agent, particularly against SARS-CoV-2. Studies have shown that derivatives of this compound can bind to SARS-CoV-2 proteins, suggesting a possible mechanism for inhibiting viral replication .
Antimicrobial Activity
Compounds with a thiazole ring, such as 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against both bacterial and fungal species, making them potential candidates for developing new antimicrobial drugs .
Anticancer Properties
Research into thiazole derivatives has indicated that they may possess anticancer properties. The structural features of these compounds, including the thiazole ring, contribute to their ability to act against cancer cell lines, offering a pathway for the development of novel anticancer therapies .
properties
IUPAC Name |
4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c12-6-1-2-7(10(16)17)8(5-6)9(15)14-11-13-3-4-18-11/h1,3-4,7-8H,2,5H2,(H,16,17)(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGYRMPSQUJSAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NC2=NC=CS2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387907 |
Source
|
Record name | 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |
CAS RN |
332374-77-3 |
Source
|
Record name | 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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